Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The structure of similar compounds is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . Unfortunately, specific details about the molecular structure of “this compound” are not available in the retrieved resources.Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Triazine derivatives, including those with sulfanyl groups, have been synthesized using microwave-assisted techniques, offering efficient routes to compounds with potential antimicrobial, antilipase, and antiurease activities. For example, Başoğlu et al. (2013) reported on the synthesis of hybrid molecules containing triazine moieties and their biological evaluation, highlighting the versatility of triazine compounds in drug development and their significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Tribological Properties and Tribochemistry
The use of sulfur-containing triazine derivatives as additives in lubricants demonstrates their potential in improving the wear resistance and friction-reducing properties of industrial fluids. Wu et al. (2017) explored the tribological properties and mechanisms of such additives, indicating the broad applicability of triazine derivatives in material science and engineering (Wu, He, Zeng, Ren, Vries, & Heide, 2017).
Synthesis and Cytotoxic Activity
Research on thiopyrimidine derivatives, closely related to triazines, has shown promising cytotoxic activities against various cancer cell lines. Stolarczyk et al. (2018) synthesized novel thiopyrimidine derivatives and evaluated their cytotoxicity, providing a foundation for further investigation into similar compounds for potential anticancer applications (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Fluorescent Molecular Probes
Triazine derivatives have been incorporated into fluorescent molecular probes, indicating their potential in developing sensitive tools for biological and chemical analysis. Diwu et al. (1997) synthesized solvatochromic dyes based on a "push-pull" electron transfer system, highlighting the application of triazine derivatives in creating fluorescent probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZUKNHBYRLJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.